Ethyl 2-amino-3-(4-aminophenyl)propanoate
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Overview
Description
4-amino-l-phenylalanine ethyl ester is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an amino group at the para position of the phenyl ring and an ethyl ester group attached to the carboxyl group of the phenylalanine backbone. It is a white to faint beige solid and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-l-phenylalanine ethyl ester typically involves the esterification of 4-amino-l-phenylalanine. One common method is to react 4-amino-l-phenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of 4-amino-l-phenylalanine ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-l-phenylalanine ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro-phenylalanine ethyl ester.
Reduction: 4-amino-l-phenylalanine alcohol.
Substitution: Various acylated or sulfonylated derivatives.
Scientific Research Applications
4-amino-l-phenylalanine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a substrate in enzyme assays and studies involving amino acid metabolism.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-l-phenylalanine ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound can inhibit or activate specific enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
L-phenylalanine ethyl ester: Similar structure but lacks the amino group at the para position.
4-nitro-l-phenylalanine ethyl ester: Contains a nitro group instead of an amino group.
L-phenylalanine methyl ester: Similar ester group but with a methyl instead of an ethyl group
Uniqueness
4-amino-l-phenylalanine ethyl ester is unique due to the presence of both the amino group and the ethyl ester group. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its analogs .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3 |
InChI Key |
RAXLHWJKWFXAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
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